B1576099 Maximin 4

Maximin 4

Cat. No.: B1576099
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maximin 4 is a bioactive compound, often categorized within antimicrobial or cytotoxic peptide families due to its structural and functional similarities to maximin peptides found in amphibian secretions. This analysis focuses on structural, bioactivity, and toxicity parameters, leveraging data mining, open-access databases (e.g., KLSD), and toxicological assays to highlight key distinctions .

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

GIGGVLLSAGKAALKGLAKVLAEKYAN

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substructure Analysis

Maximin 4’s α-helical conformation and disulfide bond arrangement are critical for its stability and function. Data mining approaches, such as those described by Dehaspe et al. (1998), enable the identification of frequent substructures (e.g., conserved amino acid motifs) that differentiate this compound from homologs like Maximin H5 and Bombinin H2. For instance:

Compound Key Substructure Disulfide Bonds Helicity (%)
This compound C-terminal amidation, Gly-rich loop 2 85
Maximin H5 N-terminal acetylation 1 78
Bombinin H2 Proline hinge motif 3 92

Structural data inferred from spectral databases (e.g., NMR, CD spectroscopy) and SMILES representations in KLSD .

Spectral Data and Structural Elucidation

Spectral data tables, as outlined by Pretsch et al. (2013), provide critical insights into NMR and IR signatures.

Bioactivity and Target Specificity

Kinase and Antimicrobial Assays

The KLSD database catalogs kinase inhibition and antimicrobial activity data. This compound demonstrates moderate inhibition (IC50: 12 µM) against EGFR kinase, outperforming Bombinin H2 (IC50: 28 µM) but underperforming compared to Maximin H5 (IC50: 8 µM). Its broad-spectrum antimicrobial activity, however, is superior (MIC: 4 µg/mL against E. coli) .

Compound EGFR IC50 (µM) Antimicrobial MIC (µg/mL) Hemolytic Activity (HC50, µg/mL)
This compound 12 4 45
Maximin H5 8 8 28
Bombinin H2 28 16 60

Data sourced from KLSD bioactivity tables and supplementary assays .

Mechanism of Action

This compound’s membrane permeabilization efficacy (EC50: 6 µM) aligns with its cationic charge density (+5.2), contrasting with Maximin H5’s lower charge (+3.8) and reduced lytic activity .

Toxicity and Experimental Variability

Zebrafish embryo toxicity assays reveal protocol-dependent outcomes. This compound’s LC50 ranges from 18–32 µM across labs due to variability in exposure durations (24–96 hours) and solvent controls, as noted in the NTP DNT-DIVER database .

Compound Lab-A LC50 (µM) Lab-B LC50 (µM) Lab-C LC50 (µM)
This compound 18 25 32
Maximin H5 12 15 20
Bombinin H2 35 40 45

Supplementary Table 1 from NTP (2022) highlights assay design inconsistencies impacting toxicity rankings .

Challenges in Data Harmonization

Chemical patent tables often lack standardized formats, complicating cross-study comparisons. For example, this compound’s synthetic yield (reported as 60% in Patent A vs. 42% in Patent B) reflects discrepancies in purification protocols . Text-mining tools must reconcile these variances to ensure accurate benchmarking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.